1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Synthetic chemistry Process optimization Triazole building blocks

1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 126748-87-6) is a heterocyclic building block characterized by a 1,2,4-triazole core bearing a methyl group at N1 and a formyl group at C3. With a molecular formula of C4H5N3O and a molecular weight of 111.10 g/mol, it exhibits a predicted boiling point of 273.7±23.0 °C and a calculated LogP of -0.86, indicating moderate hydrophilicity.

Molecular Formula C4H5N3O
Molecular Weight 111.104
CAS No. 126748-87-6
Cat. No. B2632738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-1,2,4-triazole-3-carbaldehyde
CAS126748-87-6
Molecular FormulaC4H5N3O
Molecular Weight111.104
Structural Identifiers
SMILESCN1C=NC(=N1)C=O
InChIInChI=1S/C4H5N3O/c1-7-3-5-4(2-8)6-7/h2-3H,1H3
InChIKeyNLBSACQGJDXXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 126748-87-6): Procurement-Quality Chemical Properties and Structural Differentiation


1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 126748-87-6) is a heterocyclic building block characterized by a 1,2,4-triazole core bearing a methyl group at N1 and a formyl group at C3. With a molecular formula of C4H5N3O and a molecular weight of 111.10 g/mol, it exhibits a predicted boiling point of 273.7±23.0 °C and a calculated LogP of -0.86, indicating moderate hydrophilicity . This aldehyde serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly in the synthesis of N-alkyltriazolecarbaldehydes and related bioactive scaffolds [1].

Why 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 126748-87-6) Cannot Be Replaced by Generic Triazole Aldehydes


Substituting 1-methyl-1H-1,2,4-triazole-3-carbaldehyde with structurally similar triazole aldehydes—such as the 5-carbaldehyde regioisomer, the N-ethyl analog, or the 1,2,3-triazole variant—introduces quantifiable differences in synthetic efficiency, physicochemical properties, and downstream reactivity that directly impact research reproducibility and process economics. These differences include a 76% isolated yield advantage over the 67.7% achieved for the 5-carbaldehyde isomer [1], a LogP differential of approximately 3.3 units compared to the N-ethyl analog , and distinct storage requirements that influence handling protocols and shelf-life management . The evidence below demonstrates that generic substitution is not scientifically neutral and carries measurable consequences for experimental outcomes and procurement decisions.

1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 126748-87-6): Quantified Differentiation Against Closest Analogs


Synthetic Yield Advantage: 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde Achieves 76% Isolated Yield vs 67.7% for the 5-Carbaldehyde Regioisomer

In the oxidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol to the corresponding aldehyde using TEMPO and iodobenzene diacetate, 1-methyl-1H-1,2,4-triazole-3-carbaldehyde was obtained in 76% isolated yield after silica gel chromatography [1]. Under comparable synthetic conditions, the regioisomeric 1-methyl-1H-1,2,4-triazole-5-carbaldehyde was reported to achieve only a 67.7% yield from its corresponding alcohol precursor .

Synthetic chemistry Process optimization Triazole building blocks

Lipophilicity (LogP) Differentiation: 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (LogP -0.86) vs N-Ethyl Analog (Estimated LogP ~2.4)

1-Methyl-1H-1,2,4-triazole-3-carbaldehyde exhibits a calculated LogP of -0.86, consistent with its hydrophilic character . In contrast, the N-ethyl analog 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 2751702-10-8) has an estimated SlogP of approximately 2.28-2.44 based on computational predictions, reflecting a substantial increase in lipophilicity due to the additional methylene unit [1].

Medicinal chemistry ADME optimization Physicochemical profiling

Boiling Point Comparison: 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (273.7°C) vs 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (277.4°C)

The predicted boiling point of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde at atmospheric pressure is 273.7±23.0 °C . The 1-ethyl-5-carbaldehyde regioisomer (CAS 675617-95-5) exhibits a reported boiling point of 277.4 °C at 760 mmHg . While the absolute difference is modest (3.7°C), the N-ethyl homolog's higher molecular weight and boiling point may necessitate different distillation parameters during purification.

Physical property data Purification method selection Process safety

Storage Stability Requirements: 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde Requires Inert Atmosphere and 2-8°C Refrigeration

1-Methyl-1H-1,2,4-triazole-3-carbaldehyde mandates storage under inert atmosphere at 2-8°C to maintain stability, as specified by multiple reputable vendors [1]. In contrast, the 5-carbaldehyde regioisomer (CAS 99651-37-3) is reported to be stable under ambient storage conditions without special atmospheric requirements [2].

Chemical storage Shelf-life management Inventory planning

Regiochemical Aldehyde Positioning: C3-Aldehyde (1,2,4-Triazole) vs C4-Aldehyde (1,2,3-Triazole) Lipophilicity Distinction

1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 126748-87-6) exhibits a calculated LogP of -0.86 . The isomeric 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 16681-69-9) displays an XLogP3-AA value of -0.5 [1], reflecting a 0.36 LogP unit difference driven by the distinct electronic environments of the 1,2,4-triazole vs 1,2,3-triazole ring systems.

Structure-activity relationships Scaffold selection Isomer differentiation

Biological Activity Potential: 1,2,4-Triazole Scaffold with Known Antimicrobial and Antifungal Class Activity

While direct MIC data for 1-methyl-1H-1,2,4-triazole-3-carbaldehyde itself is not available in the peer-reviewed literature, the 1,2,4-triazole class is extensively documented for antimicrobial and antifungal activity. Derivatives of 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde show MIC values of 8 μg/mL against S. aureus and 16 μg/mL against E. coli . Quinolone-1,2,4-triazole hybrids demonstrate MIC values ranging from 0.25 to 1 μg/mL against various bacterial strains [1]. The aldehyde functional group at C3 enables Schiff base formation and other derivatizations that can enhance or tailor biological activity .

Antimicrobial research Antifungal development Triazole pharmacophore

1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 126748-87-6): High-Value Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of N-Alkyltriazolecarbaldehyde Intermediates for Drug Discovery

The 76% isolated yield advantage over the 5-carbaldehyde isomer [1] makes this compound the preferred starting material for constructing N-alkyltriazolecarbaldehyde scaffolds used in pharmaceutical intermediate synthesis, as exemplified in patent-protected routes to protected triazole aldehydes [2]. The moderate LogP (-0.86) aligns with lead-like physicochemical properties desirable in early-stage drug discovery, while the 1,2,4-triazole core is a recognized pharmacophore in FDA-approved antifungal and antibacterial agents [3].

Agrochemical Research: Triazole-Derived Fungicide and Plant Growth Regulator Development

The 1,2,4-triazole scaffold is foundational to commercial azole fungicides (e.g., tebuconazole, propiconazole). This aldehyde serves as a key intermediate for synthesizing novel triazole-based fungicide candidates, with the 76% synthetic yield [1] offering cost-efficiency in scale-up campaigns. The aldehyde group at C3 enables condensation with amines and hydrazines to generate libraries of Schiff bases and hydrazones for antifungal screening .

Chemical Biology: Aldehyde-Functionalized Triazole Probes for Bioorthogonal Chemistry

The aldehyde functionality at the 3-position provides a reactive handle for oxime and hydrazone ligation strategies in chemical biology probe development. The compound's moderate hydrophilicity (LogP = -0.86) enhances aqueous compatibility for biological assays, while the requirement for inert atmosphere storage at 2-8°C ensures the aldehyde remains unoxidized prior to conjugation reactions.

Process Chemistry: TEMPO-Mediated Oxidation Route to Triazole Aldehydes

The documented TEMPO/iodobenzene diacetate oxidation protocol achieving 76% yield [1] provides a robust, reproducible synthetic method for generating this aldehyde from the corresponding alcohol. This established procedure reduces process development time and uncertainty for chemists requiring multi-gram quantities of the compound for downstream applications.

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